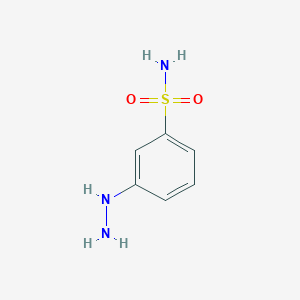

3-Hydrazinylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydrazinylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c7-9-5-2-1-3-6(4-5)12(8,10)11/h1-4,9H,7H2,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQDXEPJHSJIQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564549 | |

| Record name | 3-Hydrazinylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131774-72-6 | |

| Record name | 3-Hydrazinylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131774-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydrazinylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydrazinylbenzene-1-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Hydrazinylbenzenesulfonamides

Synthetic Pathways to 3-Hydrazinylbenzenesulfonamide

The synthesis of this compound is primarily achieved through a well-established sequence of reactions common in aromatic chemistry, starting from 3-Aminobenzenesulfonamide (B1265440).

Established Reaction Protocols

The most common and established protocol for synthesizing this compound involves a two-step process: the diazotization of 3-Aminobenzenesulfonamide followed by the reduction of the resulting diazonium salt.

Step 1: Diazotization of 3-Aminobenzenesulfonamide The synthesis begins with the conversion of the primary amino group of 3-Aminobenzenesulfonamide into a diazonium salt. sigmaaldrich.com This reaction is typically carried out in a cold aqueous acidic solution, usually with hydrochloric acid, by the dropwise addition of a sodium nitrite (B80452) (NaNO₂) solution. Maintaining a low temperature (0–5 °C) is critical to ensure the stability of the diazonium salt intermediate, 3-sulfamoylbenzenediazonium chloride.

Step 2: Reduction of the Diazonium Salt The intermediate diazonium salt is then reduced to form the corresponding hydrazine (B178648) derivative. A widely used reducing agent for this transformation is stannous chloride (SnCl₂) in a concentrated acidic medium. The stannous chloride effectively reduces the diazonium group (-N₂⁺) to the hydrazinyl group (-NHNH₂), yielding this compound, which can then be isolated from the reaction mixture, often as its hydrochloride salt.

Optimization of Synthetic Yields and Purity

Optimizing the synthesis of this compound focuses on maximizing the product yield and ensuring high purity by carefully controlling reaction conditions and minimizing side reactions.

Key parameters for optimization include:

Stoichiometry: Precise control over the molar ratios of the reactants, particularly the sodium nitrite, is essential. An excess of nitrous acid can lead to unwanted side reactions, while an insufficient amount will result in incomplete conversion of the starting amine.

Acid Concentration: The concentration of the acid used in both the diazotization and reduction steps influences the stability of the intermediates and the efficiency of the reduction process.

Purification: The final purity of this compound is highly dependent on the workup and purification procedures. This often involves controlled precipitation of the product by adjusting the pH of the solution, followed by washing to remove inorganic salts and any unreacted starting materials. Recrystallization from a suitable solvent is a common final step to obtain a product of high purity.

Derivatization Strategies for Novel Chemical Entities

The reactive hydrazinyl group of this compound serves as a versatile handle for chemical derivatization, allowing for the synthesis of a wide array of novel compounds, most notably hydrazones and other Schiff bases.

Formation of Hydrazone Derivatives

Hydrazones are a significant class of compounds synthesized from this compound. These derivatives are formed through the reaction of the terminal nitrogen atom of the hydrazinyl moiety with a carbonyl group.

The formation of hydrazones is achieved via a condensation reaction between this compound and various carbonyl compounds, including both aldehydes and ketones. researchgate.netlibretexts.orgyoutube.com The reaction mechanism involves the nucleophilic attack of the primary amine (-NH₂) of the hydrazinyl group on the electrophilic carbonyl carbon. libretexts.orglibretexts.org This is followed by a dehydration step, typically catalyzed by a catalytic amount of acid, which results in the elimination of a water molecule and the formation of a stable carbon-nitrogen double bond (C=N). researchgate.net This reaction is robust and can be used with a wide range of carbonyl-containing molecules to produce diverse hydrazone derivatives. nih.govtandfonline.com

The table below illustrates the general reaction with various types of carbonyl compounds.

| Carbonyl Reactant Type | Example | Resulting Hydrazone Derivative Structure |

| Aromatic Aldehyde | Benzaldehyde | N'-(phenylmethylidene)-3-hydrazinylbenzenesulfonamide |

| Substituted Aromatic Aldehyde | 4-Chlorobenzaldehyde | N'-(4-chlorophenyl)methylidene-3-hydrazinylbenzenesulfonamide |

| Aliphatic Ketone | Acetone | N'-(propan-2-ylidene)-3-hydrazinylbenzenesulfonamide |

| Heterocyclic Aldehyde | 2-Thiophenecarboxaldehyde | N'-(thiophen-2-ylmethylidene)-3-hydrazinylbenzenesulfonamide |

This table provides illustrative examples of the types of hydrazone derivatives that can be synthesized from this compound.

Schiff bases are compounds characterized by the presence of an azomethine or imine group (C=N). Hydrazones are a specific subclass of Schiff bases. The synthesis of Schiff bases from this compound follows the exact same chemical pathway as the formation of hydrazones described previously.

The reaction involves the condensation of this compound with an aldehyde or ketone. The resulting product, which contains the -(sulfamoylphenyl)hydrazono- moiety, is by definition a Schiff base. The versatility of this reaction allows for the incorporation of the 3-sulfamoylphenylhydrazinyl fragment into a vast number of different molecular scaffolds, depending on the choice of the carbonyl-containing reactant.

Synthesis of Bioreducible Hydrazones

Hydrazones are a class of organic compounds with the general structure R₁R₂C=NNH₂. In medicinal chemistry, the hydrazone linkage can be designed to be "bioreducible," meaning it is stable under normal physiological conditions but can be cleaved under specific biological conditions, such as the hypoxic environment of tumors, to release an active drug. The synthesis of such hydrazones from this compound typically involves the condensation reaction with an aldehyde or a ketone.

A notable example is the synthesis of 3-[2-(4-Chlorobenzylidene)hydrazino]-3-oxo-N-(4-sulfamoylphenyl)propanamide. mdpi.com In this multi-step synthesis, a derivative of a sulfonamide is first reacted with diethyl malonate and then hydrazine hydrate (B1144303) to form a hydrazide intermediate. mdpi.com This intermediate, which contains a hydrazinyl group, is then condensed with an appropriate aldehyde, in this case, 4-chlorobenzaldehyde, to yield the final hydrazone product. mdpi.com

The general reaction involves refluxing the hydrazinyl precursor with the carbonyl compound in a suitable solvent, such as absolute ethanol. The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone.

Table 1: Synthesis of a Bioreducible Hydrazone Derivative mdpi.com

| Reactant 1 | Reactant 2 | Solvent | Reaction Condition | Product | Yield (%) |

| 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)propanamide | 4-Chlorobenzaldehyde | Absolute Ethanol | Reflux, 2 hours | 3-[2-(4-Chlorobenzylidene)hydrazino]-3-oxo-N-(4-sulfamoylphenyl)propanamide | 81.3 |

Cyclocondensation Reactions to Form Heterocyclic Systems

The hydrazinyl group of this compound is a key functional group for the construction of various nitrogen-containing heterocyclic rings through cyclocondensation reactions. These reactions typically involve the reaction of the hydrazinyl moiety with a bifunctional electrophile, leading to the formation of a stable heterocyclic system.

Pyrazoline Ring Formation

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, one of which is part of a C=N bond. They are commonly synthesized through the cyclocondensation reaction of a hydrazine with an α,β-unsaturated ketone or aldehyde, often a chalcone (B49325) derivative.

While specific examples for the direct reaction of this compound to form pyrazolines are not extensively detailed in the reviewed literature, the synthesis of pyrazoline derivatives bearing benzenesulfonamide (B165840) moieties from 4-hydrazinylbenzenesulfonamide (B1582950) hydrochloride and chalcones is well-documented. nih.govnih.gov This reaction is typically carried out by refluxing the reactants in a suitable solvent like acetic acid. nih.gov It is chemically plausible that this compound would undergo a similar reaction. The mechanism involves an initial Michael addition of the hydrazinyl group to the β-carbon of the α,β-unsaturated system, followed by an intramolecular cyclization and dehydration to afford the pyrazoline ring.

General Reaction Scheme for Pyrazoline Formation:

Pyrazole (B372694) Ring Formation

Pyrazoles are aromatic five-membered heterocyclic compounds with two adjacent nitrogen atoms. They can be synthesized by the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. The reaction involves the sequential condensation of the hydrazinyl nitrogens with the two carbonyl groups, followed by dehydration to yield the aromatic pyrazole ring. nih.gov

The synthesis of pyrazole-based benzenesulfonamides has been reported, demonstrating the utility of hydrazinylbenzenesulfonamides in forming this heterocyclic system. nih.gov For instance, the reaction of 4-hydrazinobenzenesulfonamide hydrochloride with chalcones in refluxing acetic acid for an extended period can lead to the formation of pyrazole derivatives. nih.gov It is proposed that the initially formed pyrazoline undergoes oxidation under the reaction conditions to yield the more stable aromatic pyrazole.

Triazole Ring Synthesis

Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. The synthesis of 1,2,3-triazole derivatives incorporating a benzenesulfonamide moiety has been achieved through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. In a relevant study, a series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides were synthesized. nih.gov This approach involves the initial synthesis of a molecule containing both a sulfonamide group and either an azide (B81097) or an alkyne functionality. The subsequent cycloaddition reaction then forms the triazole ring. While this example starts from a 3-sulfamoylbenzamide, it demonstrates a viable strategy for incorporating the 3-sulfamoylphenyl moiety into a triazole ring system.

Introduction of Bio-organometallic Moieties

Bio-organometallic chemistry involves the incorporation of organometallic fragments into biologically active molecules. This can lead to novel therapeutic agents with unique mechanisms of action. The hydrazinyl group of hydrazinylbenzenesulfonamides serves as an excellent handle for the introduction of such moieties through the formation of organometallic hydrazones.

A series of bio-organometallic hydrazones have been prepared by reacting 4-hydrazino-benzenesulphonamide with formyl or acetyl organometallic precursors, such as those containing Rhenium (Re(CO)₃), Manganese (Mn(CO)₃), and Iron (FeCp) moieties. unifi.it The reaction typically involves the condensation of the hydrazinyl group with the carbonyl group of the organometallic precursor in a suitable solvent like water or ethanol, often in the presence of an acid catalyst. unifi.it

Although this study was conducted on the 4-isomer, the synthetic methodology is directly applicable to this compound. The resulting organometallic hydrazones are stable compounds that can be characterized by various spectroscopic techniques.

Table 2: Representative Bio-organometallic Hydrazones Synthesized from 4-Hydrazinylbenzenesulfonamide unifi.it

| Organometallic Precursor | Product Structure |

| [ (η⁵-C₅H₄)-CHO ]Re(CO)₃ | [{(η⁵-C₅H₄)-C(H)=N-N(H)-C₆H₄-4-SO₂NH₂}]Re(CO)₃ |

| [ (η⁵-C₅H₄)-CHO ]Mn(CO)₃ | [{(η⁵-C₅H₄)-C(H)=N-N(H)-C₆H₄-4-SO₂NH₂}]Mn(CO)₃ |

| [ (η⁵-C₅H₄)-C(O)CH₃ ]FeCp | [{(η⁵-C₅H₄)-C(CH₃)=N-N(H)-C₆H₄-4-SO₂NH₂}]FeCp |

Preparation of Sulfonamide-Tethered Compounds

The sulfonamide group of this compound and its precursors can be utilized to tether this pharmacophore to other molecular scaffolds, creating hybrid molecules with potential dual biological activities.

A study on the synthesis of pyrazole-tethered sulfamoyl phenyl acetamides and benzamides utilized 3-aminobenzenesulfonamide as a starting material. researchgate.net In this multi-step synthesis, the amino group of 3-aminobenzenesulfonamide is first acylated with chloroacetyl chloride or reacted with a benzoyl chloride derivative. The resulting intermediate is then used to build the pyrazole ring system. This approach demonstrates how the sulfonamide moiety at the 3-position can be incorporated into larger, more complex molecules where it is tethered to another heterocyclic system.

The synthesis of such tethered compounds often involves standard amide bond formation reactions, where the amino group of a 3-aminobenzenesulfonamide derivative reacts with a carboxylic acid or its activated derivative.

Advanced Synthetic Techniques

The synthesis of specialized chemical compounds such as this compound is increasingly benefiting from advanced methodologies that prioritize efficiency, speed, and sustainability. These modern techniques offer significant advantages over classical synthetic routes, which are often characterized by long reaction times, harsh conditions, and the generation of substantial waste. By harnessing technologies like microwave irradiation and adhering to the principles of green chemistry, researchers can develop more effective and environmentally responsible synthetic pathways.

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov By utilizing microwave energy, this technique facilitates rapid and uniform heating of the reaction mixture, a stark contrast to the slower and often inefficient heat transfer of conventional oil baths. researchgate.net This direct coupling of energy with the molecules in the reaction can lead to dramatic reductions in reaction times—from hours to mere minutes—as well as increased product yields and purity. researchgate.netjaptronline.com

While specific literature on the microwave-assisted synthesis of this compound is not extensively detailed, the principles can be applied to its known synthetic precursors. The conventional synthesis of an aryl hydrazine from an aryl amine typically involves diazotization followed by reduction. Microwave irradiation can be effectively applied to expedite such transformations. For instance, the reaction of a diazonium salt intermediate with a reducing agent could be significantly accelerated.

Furthermore, microwave energy has been successfully employed in reactions involving the closely related isomer, 4-hydrazinylbenzenesulfonamide hydrochloride, as a starting material for the synthesis of more complex molecules like pyrazoline derivatives. nih.gov In these documented syntheses, a solution of the hydrazinylbenzenesulfonamide derivative is irradiated for short periods (e.g., 5-7 minutes) at temperatures around 200°C, demonstrating the stability of the hydrazinylbenzenesulfonamide moiety under these conditions and the feasibility of using this technology. nih.gov Similar approaches could be adapted for reactions involving this compound. The solvent-free synthesis of aromatic hydrazides from their corresponding esters and hydrazine hydrate under microwave irradiation also highlights the utility of this method for forming hydrazine-related compounds rapidly and efficiently. researchgate.netnih.gov

Table 1: Comparison of Conventional and Potential Microwave-Assisted Synthesis for a Key Transformation This table presents a hypothetical comparison based on typical outcomes of MAOS in related syntheses.

| Parameter | Conventional Heating Method | Microwave-Assisted Method (Projected) |

|---|---|---|

| Reaction Time | Several hours | 5 - 20 minutes |

| Temperature | Often requires reflux | Can reach high temperatures (e.g., 200°C) rapidly |

| Energy Source | Oil bath / Heating mantle | Microwave irradiation (e.g., 50-300 W) |

| Expected Yield | Moderate to Good | Good to Excellent |

| Side Reactions | More prevalent due to prolonged heating | Often minimized due to short reaction times |

Green Chemistry Principles in Synthesis

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org This paradigm is increasingly influencing the synthesis of sulfonamides and their derivatives, aiming for pathways that are safer, more efficient, and environmentally benign. nih.gov

The application of green chemistry to the synthesis of this compound would involve a critical evaluation of each step, from starting materials to final product isolation. A key target for improvement is the solvent used. Many traditional organic reactions rely on volatile and often toxic organic solvents. A greener approach would involve substituting these with more sustainable alternatives like water or ethanol, or even performing the reaction under solvent-free conditions. rsc.orgnih.gov For example, a facile and environmentally benign synthesis of sulfonamides has been described using water as the solvent, which simplifies product isolation to mere filtration after acidification. rsc.org

Another core principle is waste prevention. The traditional synthesis of aryl hydrazines from anilines via diazotization and subsequent reduction with reagents like sodium sulfite (B76179) generates significant inorganic salt waste. Green chemistry encourages the exploration of alternative, more atom-economical reducing agents or catalytic methods that minimize byproducts. For instance, developing a catalytic hydrogenation process to reduce the diazonium salt would be a significant green advancement.

Furthermore, the synthesis of the sulfonamide precursor itself can be made more eco-friendly. A catalyst-free condensation of sulfonamides with aldehydes, using reusable neutral aluminum oxide as a dehydrating agent, represents a green method for forming N-sulfonylimines, which can be precursors to other functionalized sulfonamides. rsc.org A patent for a green synthesis of sulfanilamide (B372717) (a potential precursor to the target compound) highlights process improvements such as using ammonia (B1221849) gas instead of aqueous ammonia to reduce raw material usage and avoid high-salt wastewater generation. google.com These examples showcase a commitment to developing cleaner synthetic routes that are applicable to the broader family of sulfonamide compounds.

Table 2: Application of Green Chemistry Principles to Sulfonamide Synthesis

| Green Chemistry Principle | Traditional Approach | Greener Alternative |

|---|---|---|

| Waste Prevention | Use of stoichiometric reagents (e.g., SnCl₂ or Na₂SO₃ for reduction), leading to significant salt byproducts. | Catalytic reduction (e.g., catalytic hydrogenation) to minimize inorganic waste. |

| Safer Solvents | Use of volatile organic compounds (VOCs) like dichloromethane (B109758) or toluene. | Use of water, ethanol, or performing reactions under solvent-free conditions. nih.govrsc.org |

| Energy Efficiency | Prolonged heating using conventional methods. | Microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov |

| Use of Renewable Feedstocks | Petroleum-based starting materials. | Exploration of bio-based precursors for the aromatic ring. |

Pharmacological and Biological Activities of 3 Hydrazinylbenzenesulfonamide and Its Derivatives

Enzyme Inhibition Studies

Research into 3-Hydrazinylbenzenesulfonamide has primarily centered on its utility as a scaffold for generating derivatives with significant enzyme inhibitory activities. These derivatives, particularly hydrazonobenzenesulfonamides, have been a focal point of investigation for their potential pharmacological applications.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that play a crucial role in catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. researchgate.net There are 15 known human (h) isoforms of this enzyme, which are involved in numerous physiological and pathological processes. researchgate.net Derivatives of this compound, which belong to the sulfonamide class of inhibitors, have been extensively studied for their ability to inhibit various hCA isoforms.

Hydrazonobenzenesulfonamide derivatives have demonstrated potent inhibitory activity against several human carbonic anhydrase isoforms, specifically the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and XII. researchgate.netnih.gov

The inhibitory potency, measured by the inhibition constant (Kᵢ), varies significantly depending on the specific chemical substitutions on the hydrazone scaffold. For instance, against the slow cytosolic isoform hCA I, certain derivatives showed stronger inhibition than the standard inhibitor Acetazolamide (AAZ, Kᵢ of 250 nM). researchgate.net The most effective of these compounds possessed phenyl, 2-methoxyphenyl, 2,5-dimethoxyphenyl, and other substituted benzylidene moieties, with Kᵢ values ranging from 18.5 to 45.5 nM. researchgate.net

The dominant cytosolic isoform, hCA II, was also effectively inhibited by many of these derivatives, with several compounds exhibiting Kᵢ values in the low nanomolar range (1.75–6.65 nM). researchgate.net This high potency underscores their strong interaction with this ubiquitous isoform.

The tumor-associated isoform hCA IX was also a target of significant inhibition. Derivatives featuring 2,4-dimethoxyphenyl, 3,4-dimethoxyphenyl, and various halogenated phenyl groups were particularly effective, with Kᵢ values as low as 23.4 nM. nih.gov Similarly, hCA XII was efficiently inhibited by almost all tested hydrazone derivatives, with inhibition constants generally falling in the range of 8.05–68.7 nM. nih.gov

Table 1: Inhibitory Activity (Kᵢ, nM) of Selected Hydrazonobenzenesulfonamide Derivatives Against Human CA Isoforms I, II, IX, and XII

| Compound | R (Benzylidene Moiety) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|---|

| 5 | Phenyl | 45.5 | 5.34 | 43.1 | 18.4 |

| 7 | 2-Methoxyphenyl | 18.5 | 1.75 | 48.2 | 8.05 |

| 9 | 4-Methoxyphenyl | 334 | 4.45 | 123 | 28.5 |

| 12 | 2,5-Dimethoxyphenyl | 34.5 | 5.85 | 54.7 | 10.5 |

| 23 | 2-Chlorophenyl | 482.5 | 6.51 | 23.4 | 14.4 |

| 27 | 2,6-Dichlorophenyl | 24.6 | 3.57 | 54.2 | 68.7 |

| AAZ * | (Standard Inhibitor) | 250.0 | 12.0 | 25.0 | 5.7 |

Data sourced from a 2022 study by Nocentini et al. published in Molecules. researchgate.netnih.gov

The primary mechanism of inhibition for sulfonamide-based compounds, including derivatives of this compound, involves direct interaction with the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme. nih.govnih.gov The sulfonamide group acts as a potent zinc-binding group (ZBG). mdpi.com

Upon entering the active site, the sulfonamide moiety deprotonates to its anionic form (-SO₂NH⁻). This negatively charged nitrogen then coordinates directly with the positively charged Zn²⁺ ion, displacing the zinc-bound water molecule or hydroxide (B78521) ion that is essential for the enzyme's catalytic activity. nih.govresearchgate.net This binding forms a stable, tetrahedral adduct with the zinc ion. nih.gov

Further interactions stabilize the inhibitor within the active site. Hydrogen bonds are typically formed between the sulfonamide's oxygen atoms and the side chain of the conserved amino acid residue Threonine 199 (Thr199). researchgate.net The tail portion of the inhibitor, which in this case is the hydrazone-linked phenyl ring system, can form additional hydrophobic and van der Waals interactions with other residues lining the active site cavity. mdpi.com These secondary interactions are crucial for determining the inhibitor's potency and isoform selectivity. mdpi.com

The selectivity of this compound derivatives for different CA isoforms is dictated by the specific chemical groups attached to the core structure. researchgate.netnih.gov While the sulfonamide group provides the primary anchor to the active site zinc, the "tail" portion of the molecule interacts with amino acid residues at the entrance of the active site cavity, which vary among the different isoforms. mdpi.com This variability allows for the design of isoform-selective inhibitors.

For example, studies on hydrazonobenzenesulfonamides have revealed distinct structure-activity relationships (SAR):

hCA II Selectivity: The introduction of a 4-methyl group on the benzylidene moiety resulted in a highly hCA II-selective inhibitor. researchgate.net In contrast, shifting a methoxy (B1213986) group from the 2-position to the 4-position on the same ring reduced hCA II selectivity. researchgate.net

hCA IX and XII Selectivity: Many derivatives showed potent, low-nanomolar inhibition of the tumor-associated isoforms hCA IX and XII. researchgate.netnih.gov These isoforms are key targets for anticancer drug design, and achieving selectivity over the ubiquitous cytosolic isoforms hCA I and II is a critical goal to minimize off-target effects. researchgate.net Certain bulky bicyclic moieties and specific substitutions on the benzylidene ring were shown to enhance selectivity for these transmembrane isoforms.

The development of isoform-selective CA inhibitors remains a significant area of research, as selectivity is crucial for developing targeted therapies with fewer side effects.

The inhibition of specific carbonic anhydrase isoforms has established therapeutic applications. CA inhibitors are used clinically as antiglaucoma agents, diuretics, and antiepileptics.

Antiglaucoma: The inhibition of CA isoforms (primarily hCA II) in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure in patients with glaucoma. nih.gov

Antiepileptic: The mechanism in epilepsy is related to the induction of metabolic acidosis in the brain, which can have a stabilizing effect on neuronal excitability.

Other Potential Applications: The involvement of CAs in a wide range of physiological processes means their inhibitors are being explored for treating numerous other conditions. nih.gov Inhibition of the tumor-associated isoforms hCA IX and XII is a promising strategy in oncology. Furthermore, research has suggested potential roles for CA inhibitors in managing obesity, Alzheimer's disease, and neuropathic pain. researchgate.netnih.gov

Tyrosinase Enzyme Inhibition

Tyrosinase is a copper-containing enzyme that plays a critical, rate-limiting role in the biosynthesis of melanin. As such, its inhibitors are of great interest to the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders and as anti-browning agents.

Research has extended to evaluating derivatives of hydrazinylbenzenesulfonamide for their potential to inhibit this enzyme. In one study, 4-hydrazinylbenzenesulfonamide (B1582950) was used as a starting material to synthesize a pyrazoline-containing benzenesulfonamide (B165840) derivative. researchgate.net This compound was created through a cyclocondensation reaction with a chalcone (B49325) precursor. researchgate.net

The resulting compound, 4-(5-(2,3-Dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, was tested for its in vitro inhibitory activity against mushroom tyrosinase. researchgate.net The study found that the compound did exhibit inhibitory activity, though it was less potent than the standard tyrosinase inhibitor, kojic acid. researchgate.net

Table 2: Tyrosinase Inhibitory Activity of a 4-Hydrazinylbenzenesulfonamide Derivative

| Compound | IC₅₀ (µM) |

|---|---|

| 4-(5-(2,3-Dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | 262.15 |

| Kojic Acid (Standard Inhibitor) | 88.52 |

The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Data sourced from a 2022 study by Arfah et al. researchgate.net

Kinase Inhibition

Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major focus of drug discovery. Benzenesulfonamide and its hydrazone derivatives have been identified as promising scaffolds for the development of potent kinase inhibitors.

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that has been identified as a potential therapeutic target for cancers such as glioblastoma (GBM). Benzenesulfonamide analogs have been investigated as kinase inhibitors with anticancer properties. In a study focusing on TrkA-overexpressing U87 glioblastoma cells, a series of benzenesulfonamide derivatives were synthesized and evaluated. One particular compound, AL106, was identified as a potential anti-GBM agent that induces cell death through interaction with TrkA. This compound exhibited a half-maximal inhibitory concentration (IC50) of 58.6 µM in U87 cells and demonstrated lower toxicity in non-cancerous cells compared to the standard chemotherapeutic agent, cisplatin (B142131). In silico modeling suggested that AL106 forms stable hydrophobic and charged interactions with key amino acid residues within the TrkA active site.

Table 1: TrkA Inhibitory Activity of Selected Benzenesulfonamide Derivatives This table is interactive. You can sort and filter the data.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in anticancer therapy. A variety of derivatives incorporating hydrazone and sulfonamide moieties have shown potent VEGFR-2 inhibitory activity.

For instance, a newly designed and synthesized naphthalene (B1677914) analog containing a hydrazone moiety (compound 7) was shown to be a potent VEGFR-2 inhibitor with an IC50 value of 37 nM. This activity was comparable to the established multi-kinase inhibitor sorafenib (B1663141). Molecular docking and simulation studies confirmed a stable interaction between the compound and the catalytic pocket of VEGFR-2. In another study, a series of bis(triazolo)[4,3-a:3',4'-c]quinoxaline derivatives were synthesized and evaluated for VEGFR-2 inhibition. The most potent compound from this series, 23j, exhibited an IC50 of 3.7 nM, which was nearly equivalent to sorafenib (IC50 = 3.12 nM).

Table 2: VEGFR-2 Inhibitory Activity of Selected Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Specific Compound | IC50 (nM) | Reference |

|---|---|---|---|

| Naphthalene-hydrazone | Compound 7 | 37 | |

| bis-Triazolo-quinoxaline | Compound 23j | 3.7 | |

| bis-Triazolo-quinoxaline | Compound 23l | 5.8 | |

| bis-Triazolo-quinoxaline | Compound 23n | 7.4 |

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, as they mediate the production of prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated during inflammation and in various cancers. The phenyl sulfonamide moiety is a key pharmacophore in selective COX-2 inhibitors like celecoxib (B62257), as it binds to a specific polar side pocket present in the COX-2 enzyme but not in COX-1.

Research has explored tethering benzenesulfonamide and hydrazone structures to create novel selective COX-2 inhibitors. In one study, new compounds were designed by linking 1,2,3-triazole and benzenesulfonamide groups to non-steroidal anti-inflammatory drugs (NSAIDs) via a hydrazone linkage. Several of these derivatives showed potent and highly selective COX-2 inhibition. For example, compound 6b demonstrated a COX-2 IC50 of 0.04 µM with a selectivity index (SI) of 329, and compound 6j had a COX-2 IC50 of 0.11 µM with an SI of 312. Both compounds were more potent and selective than the reference drug celecoxib (IC50 = 0.05 µM, SI = 294). Benzenesulfonyl hydrazones, in general, are noted to exhibit analgesic effects, which may be attributed to their inhibition of cyclooxygenase enzymes.

Table 3: COX-2 Inhibitory Activity of Selected Benzenesulfonamide Hydrazone Derivatives This table is interactive. You can sort and filter the data.

| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| Compound 6b | 0.04 | 329 | |

| Compound 6j | 0.11 | 312 |

Inhibition of Other Relevant Enzymes (e.g., Phosphodiesterase Type 5, Histone Deacetylase, Metalloproteinases)

Beyond kinases and cyclooxygenases, derivatives of this compound have been explored as inhibitors of other therapeutically relevant enzymes.

Histone Deacetylase (HDAC) Inhibition HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a validated approach for cancer therapy. Hydrazide-based molecules have been identified as potent HDAC inhibitors. A novel series of hydrazide-based small molecules was developed, leading to the identification of a lead compound (4e) as a potent and selective inhibitor of HDAC3. This compound displayed high potency with an IC50 value of 15.41 nM for HDAC3 and exhibited at least 18-fold selectivity over other HDAC isoforms. The compound also demonstrated potent cytotoxicity against several cancer cell lines while showing minimal toxicity to normal cells.

Phosphodiesterase Type 5 (PDE5) and Metalloproteinases (MMPs) Inhibition Phosphodiesterase type 5 (PDE5) is an enzyme that degrades cyclic GMP (cGMP) and is a target for drugs used in erectile dysfunction and pulmonary hypertension. Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, playing roles in cancer invasion and metastasis. While sulfonamide and hydroxamate moieties are known zinc-binding groups that can inhibit MMPs, and various heterocyclic structures are found in PDE5 inhibitors, the reviewed literature does not provide specific data on the direct inhibitory activity of this compound or its simple hydrazone derivatives against PDE5 or MMPs.

Anticancer and Antiproliferative Activities

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have demonstrated broad-spectrum antiproliferative activity, inducing cytotoxicity in a wide range of human cancer cell lines.

The cytotoxic effects of benzenesulfonyl hydrazones and related derivatives have been systematically evaluated against numerous cancer cell lines.

MCF-7 (Breast Adenocarcinoma): Several studies have reported the activity of these derivatives against the MCF-7 cell line. A novel hydrazine (B178648) derivative, 4-hydrazinylphenyl benzenesulfonate (B1194179), showed exceptionally potent anti-cancer activity against MCF-7 cells with an IC50 value of 9.32 nM.

HeLa (Cervical Carcinoma): Derivatives have also been tested against HeLa cells, where some compounds showed inhibitory activity in a concentration-dependent manner.

A549 (Lung Carcinoma): In studies using the A549 non-small cell lung cancer line, fluorinated Schiff bases derived from aminophenylhydrazines demonstrated potent cytotoxic effects. One compound containing five fluorine atoms exhibited an IC50 of 0.64 µM, indicating that these compounds could be potential chemotherapeutic candidates for lung cancer. Other hydrazone derivatives have also shown activity against A549 cells, with one of the most potent molecules, hydrazone 1e, showing a selective effect.

HepG2 (Hepatocellular Carcinoma): Benzenesulphonohydrazide derivatives have shown significant cytotoxic potential against the HepG2 cell line. The substitution pattern on the phenyl ring was found to be crucial for activity and selectivity. For instance, a derivative with fluorine and bromine substituents (compound 4) was identified as the most cytotoxic and selective in one study. Other research on hydrazone derivatives also confirmed excellent cytotoxic action against HepG2 cells, with some compounds showing potency similar to the drug sorafenib.

DLD-1 and HT-29 (Colon Adenocarcinoma): A novel 1,2,4-triazine (B1199460) sulfonamide derivative, MM131, was tested against DLD-1 and HT-29 colon cancer cells. It showed potent cytotoxic and pro-apoptotic activity, with its effects being significantly stronger than the standard drug 5-fluorouracil (B62378) in DLD-1 cells. Other triazine derivatives have also been shown to induce time- and dose-dependent cytotoxicity in both DLD-1 and HT-29 cell lines.

U87 (Glioblastoma): As mentioned in the TrkA inhibition section, benzenesulfonamide derivatives have been evaluated for their cytotoxicity against U87 glioblastoma cells. The compound AL106 showed an IC50 of 58.6 µM, linking its kinase inhibitory function to its antiproliferative effect.

The collective data underscores the potential of this compound derivatives as a foundation for the development of novel anticancer agents with diverse mechanisms of action.

Table 4: Cytotoxicity of Selected this compound Derivatives Against Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Cell Line | Cancer Type | IC50 | Reference |

|---|---|---|---|---|

| 4-hydrazinylphenyl benzenesulfonate | MCF-7 | Breast | 9.32 nM | |

| Fluorinated Schiff Base (Compound 6) | A549 | Lung | 0.64 µM | |

| Benzenesulphonohydrazone (Compound 5) | 769-P | Kidney | 1.94 µM | |

| 1,2,4-Triazine Sulfonamide (MM131) | DLD-1 | Colon | <1.5 µM | |

| Benzenesulfonamide (AL106) | U87 | Glioblastoma | 58.6 µM | |

| Hydrazone Derivative (Compound 16) | HepG2 | Liver | ~23.6 µM | |

| Hydrazone 1d | A549 | Lung | 49.79 µM |

Induction of Apoptosis Pathways

Derivatives of this compound have been shown to induce apoptosis in cancer cells through various molecular pathways. One key mechanism involves the activation of the intrinsic apoptotic pathway, often characterized by changes in the mitochondrial membrane potential. For instance, certain 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonamide)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives have been demonstrated to trigger a decrease in mitochondrial membrane potential, leading to an increased population of cells in the sub-G1 phase, a hallmark of apoptosis.

Furthermore, these compounds can modulate the expression of key regulatory proteins in the apoptotic cascade. Studies on compounds with a 3-hydrazonoindolin-2-one scaffold, which incorporates a hydrazinylbenzenesulfonamide moiety, have revealed their ability to induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and simultaneously upregulating the activation of pro-apoptotic proteins such as caspase-3 and p53. nih.govijper.org The activation of executioner caspases like caspase-3 is a critical step in the apoptotic process, leading to the cleavage of cellular substrates and ultimately, cell death. Some coumarin (B35378) sulfonamide derivatives have also been found to induce apoptosis through the activation of caspase 3/7. nih.gov

Another mechanism by which these derivatives can induce apoptosis is through the generation of reactive oxygen species (ROS). The chalcone derivative 1C, for example, has been shown to induce apoptosis in ovarian cancer cells, a process closely linked to the generation of ROS. mdpi.comnih.gov This increase in intracellular ROS can lead to cellular damage and trigger the apoptotic cascade.

Cell Cycle Modulation Effects

In addition to inducing apoptosis, derivatives of this compound can exert their anticancer effects by modulating the cell cycle, thereby inhibiting the proliferation of cancer cells. A common mechanism observed is the arrest of the cell cycle at the G2/M phase. nih.govnih.govmedsci.orgmdpi.comnih.gov This prevents the cells from entering mitosis and subsequently dividing.

For example, a novel compound with a 3-hydrazonoindolin-2-one scaffold has been shown to block the proliferation of MCF-7 breast cancer cells by arresting the cell cycle at the G2/M phase. nih.gov Similarly, novel benzenesulfonate scaffolds have been observed to cause a significant accumulation of cells in the G2/M phase in K562 and U-251 cancer cell lines. mdpi.com The induction of G2/M cell cycle arrest can be mediated by the modulation of various cell cycle regulatory proteins. Enhanced expression of p21, p53, and 14-3-3σ has been implicated in the G2/M arrest induced by some natural products, highlighting a potential pathway for sulfonamide derivatives as well. medsci.org

Some benzenesulfonamide derivatives have also been shown to arrest the cell cycle in the G0-G1 and S phases in breast cancer cells. nih.gov The ability of these compounds to halt cell cycle progression at different phases underscores their potential as broad-spectrum antiproliferative agents. The inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression, is another mechanism by which these compounds can exert their effects. nih.govnih.gov For instance, a 3-hydrazonoindolin-2-one derivative has demonstrated selectivity toward CDK2/A2. nih.gov

Targeting Tumor Growth and Survival Pathways

Derivatives of this compound have been developed to target specific pathways that are crucial for tumor growth and survival. One such strategy involves the inhibition of receptor tyrosine kinases (RTKs), which are often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation. Benzenesulfonamide analogs have been identified as kinase inhibitors, with some derivatives specifically targeting the Tropomyosin receptor kinase A (TrkA). mdpi.comnih.govnih.gov For example, the compound 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfon-amide (AL106) has been identified as a potential anti-glioblastoma (GBM) agent that induces cell death through its interaction with TrkA. mdpi.com

Another important target for these derivatives is the tumor-associated carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII. researchgate.netunifi.itmdpi.comresearchgate.netunifi.it These enzymes are overexpressed in many hypoxic tumors and play a crucial role in maintaining the pH of the tumor microenvironment, which is essential for tumor cell survival and proliferation. nih.govnih.gov 3-Hydrazinoisatin-based benzenesulfonamides have shown potent inhibitory activities toward these transmembrane tumor-associated CA isoforms. researchgate.netunifi.it The development of hypoxia-activated prodrugs of benzenesulfonamide-based carbonic anhydrase inhibitors represents a promising strategy to selectively target hypoxic tumor cells. nih.govnih.gov

The table below summarizes the inhibitory activity of selected this compound derivatives against various cancer-related targets.

| Compound/Derivative Class | Target | Activity (IC50/Ki) | Cancer Cell Line/Model |

|---|---|---|---|

| 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfon-amide (AL106) | TrkA | IC50: 58.6 µM | Glioblastoma (U87) |

| 3-Hydrazinoisatin-based benzenesulfonamides | hCA IX | Ki: 8.3–65.4 nM | - |

| 3-Hydrazinoisatin-based benzenesulfonamides | hCA XII | Ki: 11.9–72.9 nM | - |

| Hydrazonobenzenesulfonamides | hCA IX | Ki: 34.3–67.5 nM | - |

| Hydrazonobenzenesulfonamides | hCA XII | Ki: 8.05–68.7 nM | - |

Synergistic Effects with Established Chemotherapeutic Agents

The combination of this compound derivatives with established chemotherapeutic agents presents a promising strategy to enhance anticancer efficacy and overcome drug resistance. While direct studies on this compound itself in combination therapies are emerging, related compounds and concepts provide a strong rationale for this approach. For instance, the synergistic combination of platinum-based drugs like cisplatin with other chemotherapeutics such as doxorubicin (B1662922) is a well-established clinical practice for various cancers, including lung cancer. nih.govnih.gov

The principle of synergy can be applied to this compound derivatives that target specific cancer vulnerabilities. For example, derivatives that inhibit carbonic anhydrase IX (CA IX), which is highly expressed in hypoxic tumors, can act as chemosensitizing agents. researchgate.net By inhibiting CA IX, these compounds can alter the tumor microenvironment, making cancer cells more susceptible to the cytotoxic effects of conventional chemotherapy. A study involving nitroimidazole-sulfonamides, which are CA IX inhibitors, demonstrated a chemosensitization of tumors when co-administered with doxorubicin. researchgate.net This suggests that this compound-based CA IX inhibitors could potentially enhance the efficacy of doxorubicin and other chemotherapeutic agents in hypoxic solid tumors.

The development of prodrugs that conjugate two different anticancer agents, such as cisplatin and doxorubicin, into a single molecule that is sensitive to the tumor microenvironment (e.g., pH and glutathione (B108866) levels) is another innovative approach to achieve synergistic effects. nih.gov This strategy ensures that both drugs are delivered to the tumor site in a coordinated manner, maximizing their combined therapeutic impact while minimizing systemic toxicity.

Multitargeted Anticancer Approaches

The complexity and heterogeneity of cancer often necessitate therapeutic strategies that can simultaneously target multiple pathways involved in tumor progression. This compound derivatives are well-suited for the development of multitargeted anticancer agents due to their versatile chemical scaffold.

One approach is the design of dual inhibitors that can simultaneously block two or more key signaling molecules. For example, novel benzenesulfonamides have been designed and synthesized as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR1). nih.gov Both VEGFR-2 and FGFR1 are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. The 4-trifluoromethyl benzenesulfonamide derivative, in particular, has shown potent dual inhibitory activity against both kinases. nih.gov

Another multitargeted strategy involves the development of benzenesulfonamide derivatives that can inhibit multiple isoforms of carbonic anhydrase. unifi.itnih.gov Novel benzenesulfonamides containing a dual triazole moiety have been shown to selectively inhibit different CA isoforms, including the tumor-associated hCA IX and hCA XII. nih.gov Similarly, dual-tail arylsulfone-based benzenesulfonamides have been designed to interact with both the hydrophobic and hydrophilic halves of the carbonic anhydrase active site, leading to potent and selective inhibition of various isoforms. unifi.it By targeting multiple CA isoforms, these compounds can more effectively disrupt the pH regulation mechanisms of cancer cells.

The table below presents examples of multitargeted this compound derivatives and their corresponding targets and activities.

| Compound/Derivative Class | Targets | Activity (IC50/Ki) |

|---|---|---|

| 4-trifluoromethyl benzenesulfonamide | VEGFR-2 / FGFR1 | IC50: 0.025 µM / 0.026 µM |

| Benzenesulfonamides with dual triazole moiety | hCA I / hCA II / hCA IX / hCA XII | Ki: 47.1 nM / 35.9 nM / 170.0 nM / 149.9 nM |

Antimicrobial Properties

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Hydrazide-hydrazone derivatives, which are structurally related to this compound, have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.govturkjps.orgnih.govmdpi.commdpi.commdpi.comtsijournals.com The antibacterial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in bacteria.

Several studies have reported the minimum inhibitory concentrations (MICs) of these derivatives against various bacterial strains. For instance, some ethylparaben (B1671687) hydrazide-hydrazone derivatives have shown significant activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), with MIC values as low as 2 µg/mL. turkjps.org Other hydrazone derivatives have exhibited potent activity against a range of Gram-positive bacteria, with some compounds showing MIC values in the sub-microgram per milliliter range, significantly lower than some commercially available antibiotics. nih.gov

While generally more effective against Gram-positive bacteria, some hydrazone derivatives have also shown activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govnih.govnih.gov The presence of specific functional groups on the aromatic ring of the benzenesulfonamide moiety can influence the antibacterial spectrum and potency of these compounds.

The following table summarizes the antibacterial activity of selected hydrazone and sulfonamide derivatives against various bacterial strains.

| Compound/Derivative Class | Bacterial Strain | Gram Stain | MIC (µg/mL) |

|---|---|---|---|

| Ethylparaben hydrazide-hydrazone (Compound 3g) | Staphylococcus aureus ATCC 29213 | Positive | 2 |

| Steroidal Hydrazones | MRSA | Positive | 750-1500 |

| Escherichia coli | Negative | >3000 | |

| Nitrofurazone analogues | Bacillus subtilis ATCC 6633 | Positive | <1 |

| Staphylococcus epidermidis ATCC 12228 | Positive | <1 | |

| (Z)-3-((4-bromophenyl)(hydroxy)methylene)-1-methylindolin-2-one | MRSA ATCC 43300 | Positive | 0.5 |

| (Z)-3-((4-bromophenyl)(hydroxy)methylene)-1-methylindolin-2-one | Pseudomonas aeruginosa CMCC 10211 | Negative | >64 |

Antifungal Efficacy

The search for novel antifungal agents has led researchers to investigate sulfonamide derivatives, including those derived from this compound. These compounds have shown promise against a variety of fungal pathogens. For instance, new derivatives of the benzenesulfonamide nucleus have been synthesized and hybridized with pyrazole (B372694) and thiazole (B1198619) rings, demonstrating notable antifungal properties. nih.govnih.gov In vitro evaluations of these synthesized compounds are often performed using standard antifungal drugs like Fluconazole for comparison. nih.govnih.gov

One area of investigation involves the synthesis of 2-pyrazoline (B94618) derivatives bearing benzenesulfonamide moieties, which can be prepared by condensing appropriate chalcones with 4-hydrazinyl benzenesulfonamide hydrochloride. nih.gov Studies on sulfonamide-1,2,4-triazole derivatives have also reported significant antifungal activity against various micromycetes, with efficacy sometimes surpassing that of commercial fungicides like bifonazole. nih.gov The modification of sulfonamides by incorporating different heterocycles is a common strategy to develop derivatives with enhanced antimicrobial and antifungal properties. nih.gov

Furthermore, the antifungal potential of hydrazine-based compounds has been highlighted in several studies. Hydrazine derivatives have been identified as promising antifungal agents, showing activity against pathogenic fungi like Candida albicans, including drug-resistant clinical isolates. researchgate.net Research on 3-hydrazinoquinoxaline-2-thiol, a novel quinoxaline (B1680401) derivative, has also shown promising antifungal activity against different Candida species. nih.gov

The table below summarizes the findings of selected studies on the antifungal activity of benzenesulfonamide and hydrazone derivatives.

| Compound Class | Fungal Strain(s) | Key Findings | Reference(s) |

| Sulfamoylphenyl Butenoic Acid Derivative | Various pathogenic microbes | Showed the most promising dual antibacterial and antifungal potency in a study. | nih.govnih.gov |

| Sulfonamide-1,2,4-triazole Derivatives | Various micromycetes | All tested compounds showed significant antifungal activity, comparable to or better than bifonazole. | nih.gov |

| Hydrazine-based Pyrrolidinone Hybrids | Candida albicans (including resistant strains) | Three compounds significantly reduced C. albicans viability with rapid fungicidal activity. | researchgate.net |

| 3-hydrazinoquinoxaline-2-thiol | Candida species | Showed higher efficacy than Amphotericin B against most clinical isolates of Candida albicans. | nih.gov |

Antiviral Activity Investigations

The sulfonamide scaffold is a key component in a variety of compounds investigated for antiviral properties. mdpi.com Research has shown that sulfonamide derivatives exhibit a wide spectrum of biological activities, including antiviral action against numerous viruses. mdpi.comresearchgate.net This has spurred the synthesis and evaluation of novel sulfonamide-containing compounds as potential antiviral drugs. mdpi.com

Studies have explored sulfonamides linked to various heterocyclic systems. For example, novel 3-substituted-3-hydroxy-2-oxindole derivatives containing a sulfonamide moiety have been synthesized and tested for their antiviral activities against plant viruses like potato virus Y (PVY). nih.gov One of the synthesized compounds, 10b, demonstrated superior anti-PVY activity compared to the commercial agent Ningnanmycin. nih.gov This compound was found to inhibit systemic viral infection and induce the host plant's immune response by upregulating defense-related enzymes and genes associated with photosynthesis. nih.gov

The antiviral potential of sulfonamides extends to human viruses as well. They are being investigated for activity against coxsackievirus B, enteroviruses, encephalomyocarditis virus (EMCV), adenoviruses, human parainfluenza viruses, Ebola virus, Marburg virus, SARS-CoV-2, and HIV. mdpi.com For instance, certain sulfonamide derivatives showed significant activity against EMCV, with IC50 values in the micromolar range. mdpi.com The versatility of sulfonamide chemistry allows for its incorporation into various molecular frameworks, such as 1,3,5-triazine (B166579) structures, which have shown potent HIV-1 inhibitory activity. mdpi.com

Anti-inflammatory Effects

Hydrazone derivatives, a class of compounds readily synthesized from this compound, are recognized for their significant anti-inflammatory potential. nih.govnih.gov These compounds are explored as alternatives to nonsteroidal anti-inflammatory drugs (NSAIDs), aiming to mitigate the gastrointestinal side effects associated with traditional NSAIDs. nih.gov

Research into novel hydrazide and hydrazone derivatives has demonstrated their ability to modulate inflammatory pathways. nih.gov For instance, certain derivatives incorporating halogen and dimethylamino groups have exhibited significant anti-inflammatory effects. nih.gov Similarly, isatin (B1672199) derivatives with hydrazone groups have shown strong anti-inflammatory and analgesic properties. nih.gov The anti-inflammatory activity of these compounds is often evaluated using preclinical models such as the carrageenan-induced rat paw edema test. nih.gov In one study, phthalic anhydride-based benzylidene-hydrazide derivatives showed potent anti-inflammatory activity comparable to the standard drug diclofenac (B195802) sodium. nih.gov

Furthermore, hybrid molecules combining a carbonic anhydrase inhibitor (CAI), often a sulfonamide derivative, with an NSAID have been studied for their effects on inflammation and fibrosis. mdpi.com One such hybrid compound proved more effective at reducing inflammation, lung stiffness, and oxidative stress in a murine model of lung fibrosis than the parent drugs administered alone or in combination. mdpi.com This compound was shown to significantly decrease the production of pro-inflammatory cytokines like IL-1β and TNF-α while stimulating the anti-inflammatory cytokine IL-10. mdpi.com

Antioxidant Activity Assessment

The antioxidant properties of this compound derivatives, particularly hydrazones, have been a subject of significant research. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases. nih.govresearchgate.net The antioxidant capacity of these derivatives is often evaluated using various in vitro assays, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as ferric reducing antioxidant power (FRAP) and reducing power capability tests. nih.govnih.gov

A study on 4-hydrazinobenzoic acid derivatives found that various substitutions on the parent structure resulted in compounds with potent antioxidant properties, in some cases comparable to the standard antioxidant butylated hydroxylanisole (BHA). nih.gov For example, a hydroxyl-methoxy substituted derivative exhibited ABTS radical quenching activity nearly equal to that of BHA. nih.gov Similarly, newly synthesized benzene (B151609) sulfonamide-piperazine hybrid compounds have demonstrated high antioxidant capacity across multiple assays. nih.gov

The hydrazone scaffold itself is a key contributor to this activity. researchgate.net A new catechol hydrazinyl-thiazole derivative was specifically designed to have good antioxidant activity and showed stronger scavenging activity than reference antioxidants in the DPPH assay. mdpi.com The antioxidant properties of sulfonamide derivatives are also considered relevant in the context of multifactorial diseases like Alzheimer's, where oxidative stress plays a crucial role. nih.gov

The table below presents results from antioxidant assays for selected derivative classes.

| Compound Class | Assay | Key Findings | Reference(s) |

| 4-Hydrazinobenzoic Acid Derivatives | ABTS | Hydroxyl-methoxy derivative showed radical quenching activity (85.19%) almost equal to BHA (85.20%). | nih.gov |

| Benzene Sulfonamide-Piperazine Hybrids | FRAP, CUPRAC | Compound 4 showed higher antioxidant activity (IC50: 0.08 mM, 0.21 mM respectively) than references. | nih.gov |

| Catechol Hydrazinyl-Thiazole (CHT) | DPPH, ABTS | CHT showed significantly stronger scavenging activity than trolox (B1683679) and ascorbic acid. | mdpi.com |

| Trifluoromethylphenyl Acrylic Acid Hydrazide-Hydrazones | DPPH | Compounds with specific substitutions (4c, 4d, 4e, 4h) showed maximum antioxidant activity among the series. | researchgate.net |

Anticholinesterase Activity

Derivatives of sulfonamides have emerged as a significant class of compounds for the treatment of Alzheimer's disease, largely due to their ability to inhibit key enzymes in the cholinergic pathway: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is a primary therapeutic strategy for managing Alzheimer's symptoms. nih.govjmaterenvironsci.com

Numerous studies have focused on designing and synthesizing sulfonamide derivatives with potent anticholinesterase activity. A recent investigation of benzene sulfonamide-piperazine hybrids revealed good inhibitory potential against both AChE and BChE. nih.gov Molecular docking studies often accompany these experimental assays to understand the interactions between the synthesized compounds and the active sites of the cholinesterase enzymes, helping to rationalize the observed inhibitory activity. nih.gov

The development of multitarget-directed ligands is a promising strategy, where anticholinesterase activity is combined with other beneficial properties. mdpi.com For instance, novel 1,2,3-triazole-chromenone carboxamides have been designed as cholinesterase inhibitors for potential anti-Alzheimer's therapy. nih.gov One compound from this series showed significant acetylcholinesterase inhibitory activity with an IC50 value of 1.80 µM. nih.gov Similarly, hydrazone derivatives have been the focus of quantitative structure-activity relationship (3D-QSAR) and molecular docking studies to develop new generations of potent acetylcholinesterase inhibitors. researchgate.netjmaterenvironsci.com

Other Potential Biological Activities

Beyond the aforementioned activities, derivatives of this compound have been investigated for a range of other therapeutic applications.

Antidepressant Activity: Hydrazide and hydrazone derivatives have a historical connection to antidepressant therapy. nih.govnih.gov Some of the earliest antidepressant drugs were hydrazide derivatives that act by inhibiting the enzyme monoamine oxidase (MAO). nih.govnih.gov This inhibition leads to increased levels of neurotransmitters like norepinephrine (B1679862) and serotonin (B10506) in the brain. nih.gov Modern research continues to explore new hydrazone compounds for potential antidepressant effects. nih.gov

Antitubercular Activity: The hydrazide-hydrazone scaffold is a cornerstone in the development of antitubercular agents, with isoniazid (B1672263) being a prominent example. nih.gov Numerous studies have focused on synthesizing novel hydrazone and sulfonamide derivatives to combat Mycobacterium tuberculosis, including multidrug-resistant strains. nih.govnih.govresearchgate.net For example, a series of substituted 3-hydrazinyl-3-oxo-propanamides were designed and showed good anti-tubercular activity in vitro. nih.gov Sulfonyl hydrazones have also been identified as a promising class of compounds, with some derivatives demonstrating significant minimum inhibitory concentrations (MIC) against M. tuberculosis H37Rv, comparable to isoniazid. nih.gov

Anti-Alzheimer's Disease Activity: The potential of sulfonamide derivatives in treating Alzheimer's disease extends beyond just cholinesterase inhibition. nih.gov These compounds are being investigated for their ability to target multiple facets of the disease's pathology, including the inhibition of β- and γ-secretase enzymes and the reduction of amyloid-β (Aβ) peptide aggregation. nih.gov The combination of anticholinesterase, antioxidant, and anti-inflammatory properties within a single sulfonamide-based molecule represents a promising multi-target approach for developing new Alzheimer's therapies. nih.gov

Mechanistic Studies of Biological Action

Molecular Target Identification and Validation

The primary molecular targets of 3-Hydrazinylbenzenesulfonamide and related sulfonamides are the zinc-containing metalloenzymes known as carbonic anhydrases (CAs). nih.govnih.gov There are several isoforms of human carbonic anhydrase (hCA), and these compounds exhibit inhibitory activity against various isoforms, including hCA I, II, IX, and XII. nih.gov

Validation of CAs as the molecular target is supported by several lines of evidence:

Enzyme Inhibition Assays: Direct in vitro assays consistently demonstrate that benzenesulfonamide (B165840) derivatives, including those with a hydrazinyl or hydrazono moiety, inhibit the catalytic activity of various hCA isoforms. nih.gov The inhibitory potencies, often measured as inhibition constants (Ki), are frequently in the nanomolar range, indicating a high affinity for the target. nih.gov

Structural Studies: X-ray crystallography has been employed to determine the structure of hCA isoforms in complex with sulfonamide inhibitors. These studies reveal that the sulfonamide group directly coordinates with the zinc ion (Zn2+) located in the active site of the enzyme, displacing a water molecule or hydroxide (B78521) ion that is crucial for the catalytic cycle. nih.govias.ac.in

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the benzenesulfonamide scaffold and analysis of the resulting changes in inhibitory activity have further validated CAs as the target. These studies help to understand which chemical features are critical for potent and selective inhibition. nih.gov

The different hCA isoforms are distributed throughout various tissues and cellular compartments, playing roles in diverse physiological processes such as pH regulation, electrolyte secretion, and gluconeogenesis. nih.gov Notably, isoforms hCA IX and XII are transmembrane, tumor-associated enzymes, making them significant targets in oncology research. nih.govnih.gov In contrast, the widely expressed cytosolic isoforms hCA I and hCA II are often considered off-targets in the context of cancer therapy. nih.gov

Enzyme-Ligand Interaction Analysis

The interaction between this compound and its target carbonic anhydrase enzymes is a classic example of mechanism-based inhibition. The sulfonamide moiety is key to this interaction.

The active site of a carbonic anhydrase enzyme features a zinc ion (Zn2+) tetrahedrally coordinated by three histidine residues and a water molecule or hydroxide ion. nih.gov The mechanism of inhibition involves the following key interactions:

Zinc Binding: The deprotonated sulfonamide group (SO2NH-) of the inhibitor binds directly to the Zn2+ ion in the active site. This coordination displaces the zinc-bound water/hydroxide, thereby blocking the enzyme's catalytic activity—the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov

Hydrogen Bonding: The sulfonamide group also forms a network of hydrogen bonds with amino acid residues within the active site, most notably with the side chain of Threonine 199 (Thr199). nih.gov This interaction helps to properly orient the inhibitor for optimal binding to the zinc ion.

Molecular docking and computational studies are frequently used to predict and analyze these interactions, providing insights that guide the design of more potent and selective inhibitors. nih.govnih.gov The binding energy of these interactions can be calculated, with stronger binding affinities indicating more potent inhibition. nih.gov

| Interaction Type | Inhibitor Moiety | Enzyme Active Site Component | Significance |

|---|---|---|---|

| Ionic Coordination | Deprotonated Sulfonamide (SO2NH-) | Zinc Ion (Zn2+) | Primary inhibitory action; blocks catalytic center. |

| Hydrogen Bonding | Sulfonamide Group (NH2 and Oxygen atoms) | Thr199, His residues | Orients inhibitor and stabilizes the complex. |

| Hydrophobic/van der Waals | Benzene (B151609) Ring and Substituents | Leu198, Val135, Pro202 | Contributes to binding affinity and isoform selectivity. |

Cellular Pathway Perturbation

By inhibiting carbonic anhydrases, this compound and its analogs can significantly perturb cellular pathways that are dependent on the activity of these enzymes.

Solid tumors often contain regions of low oxygen, known as hypoxic microenvironments. nih.gov To survive and proliferate in these conditions, cancer cells adapt their metabolism, leading to increased production of acidic byproducts like lactic acid. This results in an acidic extracellular pH (pHe) and a neutral or slightly alkaline intracellular pH (pHi). This reversed pH gradient is maintained, in part, by the overexpression of tumor-associated carbonic anhydrases, particularly the membrane-bound hCA IX and hCA XII. nih.gov

These enzymes catalyze the hydration of extracellular CO2, producing bicarbonate (HCO3-) and protons (H+). This activity contributes to the acidification of the tumor microenvironment, which promotes tumor invasion and metastasis while suppressing the activity of immune cells. By inhibiting hCA IX and XII, compounds like this compound can disrupt this critical pH-regulating mechanism. nih.govdrugs.com The inhibition of these enzymes leads to a breakdown of the reversed pH gradient, causing intracellular acidification and extracellular alkalinization. This disruption of pH homeostasis can ultimately lead to reduced cancer cell proliferation and survival.

The inhibition of carbonic anhydrases and the subsequent disruption of cellular pH can have downstream effects on various signaling pathways crucial for cell growth, survival, and autophagy.

mTOR Signaling: The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. nih.gov The mTOR signaling pathway is highly sensitive to cellular stress, including changes in pH and nutrient availability. nih.govmdpi.com While direct modulation of mTOR by this compound is not extensively documented, the cellular stress induced by CA inhibition, such as altered pH homeostasis, can indirectly impact mTOR activity. nih.gov Dysregulation of the PI3K/Akt/mTOR pathway is common in many cancers, and stressors that perturb this pathway can inhibit cell proliferation. nih.govmdpi.com

Beclin-1 and Autophagy: Beclin-1 is a key protein in the initiation of autophagy, a cellular process for degrading and recycling damaged organelles and proteins. researchgate.net Autophagy is a complex process that can either promote cell survival under stress or contribute to cell death. The regulation of autophagy is intricate and can be influenced by the mTOR pathway; typically, mTORC1 activation negatively regulates autophagy. frontiersin.org TGF-β-induced autophagy, for instance, involves interactions between Beclin-1 and Vps34, which can be modulated by other proteins. nih.gov While a direct link to this compound is still under investigation, the metabolic and pH stress caused by CA inhibition could trigger autophagic responses within the cell.

Cathepsin B: Cathepsin B is a lysosomal cysteine protease that, when overexpressed or mislocalized, is associated with tumor progression and metastasis. nih.govmdpi.com Its activity is pH-dependent, and it plays a role in the degradation of the extracellular matrix, facilitating cancer cell invasion. nih.gov Furthermore, Cathepsin B can be involved in the induction of autophagy and apoptosis. mdpi.comoncotarget.com The pH alterations in the tumor microenvironment caused by CA inhibitors could potentially modulate the activity and localization of proteases like Cathepsin B, thereby influencing cancer cell invasiveness and survival pathways. nih.gov

Structure Activity Relationship Sar Studies

Influence of Substituent Effects on Biological Potency

The biological activity of 3-hydrazinylbenzenesulfonamide is significantly influenced by the nature and position of various substituents. These modifications can alter the compound's electronic properties, shape, and solubility, which in turn affect its interaction with biological targets.

Electronic Effects (e.g., Electron-Donating vs. Electron-Withdrawing Groups)

The electronic nature of substituents on the benzenesulfonamide (B165840) scaffold plays a pivotal role in modulating biological activity. The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the aromatic ring and the sulfonamide moiety, which is often crucial for binding to target enzymes like carbonic anhydrases.

| Base Scaffold | Substituent (Position) | Electronic Effect | Target | Change in Activity |

| Pyrazole-benzenesulfonamide | Methoxy (B1213986) (para) | Electron-Withdrawing | hCAII, hCAXII | Increased potency compared to bromine substitution nih.gov |

| Pyrazole-benzenesulfonamide | Chloro (para) | Electron-Withdrawing | hCAII, hCAIX, hCAXII | Favorable for enzyme inhibition nih.gov |

| Pyrazole-benzenesulfonamide | Methyl (para) | Electron-Donating | hCAII | Favorable for enzyme inhibition nih.gov |

Steric Hindrance and Conformational Preferences

Steric factors, including the size, shape, and conformational flexibility of substituents, are critical determinants of biological potency. Bulky substituents can cause steric hindrance, preventing the molecule from fitting optimally into a target's binding pocket. unina.it However, conformational constraints can also be beneficial, pre-shaping a molecule to complement the geometry of the binding site, which minimizes the loss of conformational entropy upon binding and can improve affinity. unina.it

In the context of benzenesulfonamides, studies on derivatives of 3-amino-4-hydroxy-benzenesulfonamide have shown that varying the size of substituents allows for the modulation of binding profiles to different CA isoenzymes. nih.gov The introduction of bulky groups can either enhance or decrease activity depending on whether they form favorable interactions or create steric clashes within the active site. The principle of conformational rigidification, where flexible molecules are constrained into a more defined shape, is a common strategy in medicinal chemistry to explore these binding parameters. unina.it

Impact of Hydrophilic and Hydrophobic Moieties on Cellular Uptake and Activity

The balance between hydrophilicity (water-loving) and hydrophobicity (water-fearing) is essential for a compound's pharmacokinetic properties, particularly its ability to cross the plasma membrane and reach its intracellular target. nih.gov The cellular uptake of small molecules is often related to the hydrophobicity of the cell membrane. nih.gov

In the design of benzenesulfonamide inhibitors, hydrophilic or hydrophobic "tails" are often connected to the core structure to modify these properties. nih.gov The introduction of non-polar, hydrophobic moieties can enhance interactions with hydrophobic pockets in a target enzyme and may improve cell penetration. mdpi.comrsc.org Studies have shown that for oligoarginine peptides, the ratio of positive charges to hydrophobicity from aromatic moieties has an optimal balance for cell penetration. mdpi.com Conversely, adding polar, hydrophilic groups can improve aqueous solubility. nih.gov Research on 1,3,5-triazine-benzenesulfonamide conjugates found that introducing non-polar amino acid side chains enhanced inhibitory activity against hCA XII compared to polar side chains. mdpi.com This highlights that the strategic placement of hydrophilic and hydrophobic groups can be used to tune both the cellular uptake and the specific activity of this compound derivatives.

Positional Isomerism and Biological Activity